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Compound of Interest

Compound Name:
3-Chloro-1-(2-methylphenyl)-1-

oxopropane

CAS No.: 898785-08-5

Cat. No.: B1320992

Get Quote

-chloroketones.

Executive Summary
This guide analyzes the reactivity profile of 3-Chloro-1-(2-methylphenyl)-1-oxopropane
(referred to herein as 2-MCP), a critical intermediate in the synthesis of SNRIs (Serotonin-

Norepinephrine Reuptake Inhibitors) and chiral amino alcohols.[1]

Unlike its widely used analog 3-chloropropiophenone, 2-MCP possesses a methyl group at the

ortho position of the aryl ring.[1] This structural modification introduces significant steric

inhibition of resonance, forcing the carbonyl group out of planarity with the benzene ring. For

the process chemist, this results in a distinct reactivity duality:

Kinetic Hindrance: Nucleophilic attack at the carbonyl (e.g., hydride reduction) is slower than

in para-substituted isomers.

Thermodynamic Destabilization: The loss of conjugation makes the carbonyl intrinsically

more electrophilic, often resulting in higher equilibrium constants once the steric barrier is
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overcome.

This guide compares 2-MCP against standard ketone alternatives and provides optimized

protocols for its most common application: asymmetric reduction.[1]

Structural & Reactivity Analysis[1]
The "Ortho-Effect" in -Chloroketones
The reactivity of 2-MCP is defined by the interaction between the ortho-methyl group and the

carbonyl dipole.[1] We compare this against two standard benchmarks:

Benchmark A: 3-Chloropropiophenone (Unsubstituted phenyl ring).[1]

Benchmark B: 3-Chloro-1-(4-methylphenyl)-1-oxopropane (Para-methyl isomer).[1]

Comparative Reactivity Matrix
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Feature
2-MCP (Ortho-

Methyl)

Para-Methyl

Isomer

Unsubstituted

Analog

Process

Implication

Carbonyl

Geometry

Non-Planar

(Twisted ~30-

45°)

Planar Planar

2-MCP shows

reduced UV

absorption max (

) and distinct IR

shifts.[1]

Carbonyl

Electrophilicity

High (Inductive

only; Resonance

broken)

Low (Resonance

donation from

Methyl)

Moderate

2-MCP is

thermodynamical

ly unstable but

kinetically

protected.[1]

Reduction Rate (

)
Slow (<0.1x) Fast (1.2x) Baseline (1.[1]0)

Requires higher

catalyst loading

or temperature.

[1]

Enantioselectivity

(CBS)

High (>95% ee

potential)

Moderate (90-

94% ee)
Moderate

Steric bulk

"locks" the

transition state,

improving chiral

recognition.

S_N2 @ Alkyl

Chloride
Unaffected Unaffected Unaffected

Amination at the

tail proceeds

rapidly

regardless of ring

substitution.

Mechanistic Pathway Visualization
The following diagram illustrates how the ortho-methyl group creates a "Steric Gate" that

diverts reactivity compared to the para-isomer.[1]
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3-Chloro-1-(2-methylphenyl)-1-oxopropane
(2-MCP)

Path A: Carbonyl Reduction
(Kinetic Control)  Borane/CBS

  (Slowed by o-Me)  

Path B: Elimination (-HCl)
(Thermodynamic Control)

  Base/Heat  

Path C: S_N2 Amination
(Sterically Independent)

  HNR2  

Chiral u03b3-Chloroalcohol
(Drug Intermediate)

  High ee%  

Vinyl Ketone
(Polymerization Risk)

  Side Reaction  

Mannich Base Analog

Click to download full resolution via product page

Caption: Reaction divergence of 2-MCP. Path A is sterically hindered but highly stereoselective.

Path B is a stability risk during storage.

Experimental Application: Asymmetric Reduction
The primary utility of 2-MCP is as a precursor to chiral amino-alcohols (e.g., in the synthesis of

atomoxetine/nisoxetine analogs). Due to the ortho-effect, standard protocols for

propiophenones often result in incomplete conversion.

Why Standard Protocols Fail
In standard CBS (Corey-Bakshi-Shibata) reductions, the catalyst relies on the coordination of

the ketone oxygen to boron. The ortho-methyl group in 2-MCP creates a "steric wall" that

destabilizes this coordination complex, requiring:

Longer residence times.

Strict temperature control (to prevent non-catalyzed racemic background reduction).

Optimized Protocol: Enantioselective Reduction of 2-
MCP
Objective: Synthesis of (S)-3-chloro-1-(2-methylphenyl)propan-1-ol. Scale: 10 mmol basis.

Reagents:
Substrate: 2-MCP (1.82 g, 10 mmol)
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Catalyst: (R)-Me-CBS (1.0 M in toluene, 1.0 mL, 10 mol%) — Note: 10% loading is required

vs. the standard 5% for para-isomers.

Reductant: Borane-THF complex (BH3[1]·THF) (0.6 eq, 6 mmol).

Solvent: Anhydrous THF.

Step-by-Step Methodology:
Catalyst Preparation: In a flame-dried 100 mL round-bottom flask under Argon, charge 1.0

mL of (R)-Me-CBS solution and 10 mL of anhydrous THF. Cool the system to -20°C.

Rationale: The ortho-isomer requires slightly higher temperatures than the standard -40°C

used for phenyl analogs to overcome the activation energy barrier, but -20°C maintains

enantioselectivity.[1]

Simultaneous Addition (Critical Step): Prepare two separate syringes:

Syringe A: 2-MCP (1.82 g) dissolved in 10 mL THF.[1]

Syringe B: BH3·THF (6.0 mL of 1.0 M solution). Slowly add both solutions simultaneously

over 60 minutes via syringe pump.

Trustworthiness Check:[1] Simultaneous addition keeps the concentration of free ketone

low, minimizing non-catalyzed (racemic) background reduction by free borane.

Reaction Monitoring: Stir at -20°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

Observation: 2-MCP (

) converts to the alcohol (

).[1] If >5% starting material remains, add 0.1 eq of borane and stir for an additional hour.
Do not raise temperature above 0°C.

Quenching: Carefully add MeOH (5 mL) dropwise at -20°C. Vigorous bubbling (

gas) will occur. Allow to warm to room temperature.
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Workup: Concentrate in vacuo. Dissolve residue in

, wash with 1N HCl (to remove catalyst), saturated

, and brine. Dry over

.

Expected Result:

Yield: 88-92%[1]

Enantiomeric Excess (ee): >96% (Determined via Chiral HPLC, OD-H column).[1]

Stability & Handling (The Elimination Risk)
Researchers must be aware that 2-MCP is a

-chloroketone.[1] Under basic conditions or prolonged heating, it undergoes elimination to form
the vinyl ketone (1-(2-methylphenyl)prop-2-en-1-one).[1]

Comparison of Elimination Rates (

):

Insight: Surprisingly, the ortho-methyl group stabilizes 2-MCP against elimination compared

to the para-isomer.[1] The steric bulk prevents the planar alignment required for the E1cB

elimination mechanism. However, once formed, the ortho-vinyl ketone is highly prone to

polymerization.

Storage Recommendation: Store at 2-8°C under Argon. Avoid storage in basic glass or contact

with amine bases unless intended for immediate reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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